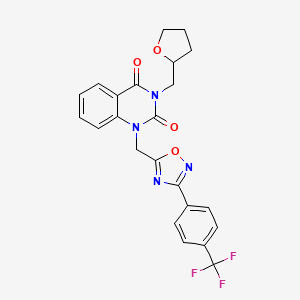

3-((tetrahydrofuran-2-yl)methyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((tetrahydrofuran-2-yl)methyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H19F3N4O4 and its molecular weight is 472.424. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 3-((tetrahydrofuran-2-yl)methyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione represents a novel derivative within the quinazoline family, which has garnered attention for its diverse biological activities. Quinazoline derivatives are known for their potential as therapeutic agents against various diseases, including cancer and bacterial infections.

Chemical Structure and Synthesis

The compound features a complex structure that includes a quinazoline core substituted with a tetrahydrofuran moiety and an oxadiazole ring. The synthesis typically involves multi-step processes that may include cyclization reactions and functional group transformations to achieve the desired substituents on the quinazoline scaffold.

Biological Activities

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Quinazoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to the target molecule exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of quinazoline-2,4(1H,3H)-dione displayed moderate antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 70 to 80 mg/mL against various strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Quinazoline derivatives are also recognized for their anticancer potential. The structural modifications in compounds like the one can enhance their efficacy against different cancer cell lines. For example, certain quinazoline derivatives have shown cytotoxic effects in vitro against human cancer cell lines with IC50 values indicating potent activity .

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory properties of quinazoline derivatives. Compounds similar to the one discussed have been reported to inhibit pro-inflammatory cytokine production and exhibit protective effects in models of acute lung injury .

The mechanisms through which these compounds exert their biological effects often involve:

- Inhibition of Enzymatic Activity : Many quinazoline derivatives act as inhibitors of key enzymes involved in cellular processes such as DNA replication and repair.

- Modulation of Signaling Pathways : These compounds may interfere with various signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

Recent studies have provided insights into the biological efficacy of quinazoline derivatives:

- Antimicrobial Efficacy : A study demonstrated that specific quinazoline derivatives exhibited broad-spectrum antimicrobial activity with inhibition zones significantly surpassing standard drugs .

- Cytotoxicity Against Cancer Cells : Another investigation revealed that certain modifications on the quinazoline scaffold led to enhanced cytotoxicity against multiple cancer cell lines, suggesting a structure-activity relationship that merits further exploration .

- Anti-inflammatory Action : Research indicated that some quinazoline derivatives could reduce inflammation markers in murine models, highlighting their potential as therapeutic agents for inflammatory diseases .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Structure and Composition

The compound is characterized by a complex structure that includes a quinazoline core, a tetrahydrofuran side chain, and a trifluoromethyl-substituted oxadiazole moiety. Its molecular formula is C19H19F3N4O3, and it has a molecular weight of approximately 418.37 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, compounds structurally related to 3-((tetrahydrofuran-2-yl)methyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione have been shown to inhibit tumor growth in various cancer cell lines. A case study demonstrated that similar quinazoline derivatives had IC50 values in the low micromolar range against breast cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that quinazoline derivatives can exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, one study reported that related compounds demonstrated MIC values comparable to standard antibiotics .

Neuroprotective Effects

Neuroprotective properties have been attributed to some quinazoline derivatives. Research indicates that these compounds may help mitigate neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells .

Organic Electronics

The unique electronic properties of compounds like this compound make them suitable candidates for organic electronic applications. Their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has been explored due to their ability to form stable thin films with desirable charge transport properties.

Photovoltaic Devices

In photovoltaic applications, the incorporation of such compounds into polymer blends has shown promise in enhancing the efficiency of solar cells. The fluorinated groups improve the light absorption characteristics and charge mobility within the device architecture .

Data Tables

Analyse Des Réactions Chimiques

Formation of the Quinazoline-2,4-dione Core

The quinazoline-2,4-dione scaffold is typically synthesized via cyclization of anthranilic acid derivatives or via hydrazinolysis of 2,4-dichloroquinazoline intermediates . For example:

- Step 1 : Anthranilic acid reacts with urea or thiourea under acidic conditions to form 2,4-dihydroxyquinazoline.

- Step 2 : Alkylation at N1 and N3 positions using halogenated reagents (e.g., chloromethyl tetrahydrofuran for the THF-methyl group) in the presence of K₂CO₃ or NaH in DMF .

Final Coupling Reactions

- N1-Alkylation : The oxadiazole-methyl group is introduced via nucleophilic substitution. The oxadiazole intermediate reacts with bromomethyl-quinazoline-2,4-dione in anhydrous DMF using K₂CO₃ as a base (60–80°C, 12–24 h) .

- N3-Alkylation : The tetrahydrofuran-2-ylmethyl group is attached similarly, using (tetrahydrofuran-2-yl)methyl bromide under analogous conditions .

Reaction Conditions and Catalysts

Stability and Reactivity

- Hydrolysis Sensitivity : The quinazoline-2,4-dione core is stable under neutral conditions but undergoes hydrolysis in strongly acidic/basic media to form dicarboxylic acid derivatives .

- Oxadiazole Stability : The 1,2,4-oxadiazole ring is resistant to nucleophilic attack but may degrade under prolonged exposure to strong acids (e.g., conc. H₂SO₄) .

- Trifluoromethyl Group : Electron-withdrawing nature enhances the electrophilicity of the adjacent phenyl ring, facilitating Suzuki-Miyaura coupling or nitration reactions .

Key Research Findings

- Antimicrobial Activity : Derivatives with trifluoromethylphenyl-oxadiazole substituents show enhanced activity against Mycobacterium tuberculosis (MIC = 100 μg/mL) .

- Enzyme Inhibition : Quinazoline-2,4-diones with oxadiazole groups exhibit inhibitory effects on HIV-1 reverse transcriptase and bacterial DNA gyrase .

Challenges and Optimization

Propriétés

IUPAC Name |

3-(oxolan-2-ylmethyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F3N4O4/c24-23(25,26)15-9-7-14(8-10-15)20-27-19(34-28-20)13-29-18-6-2-1-5-17(18)21(31)30(22(29)32)12-16-4-3-11-33-16/h1-2,5-10,16H,3-4,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIVKDVGXKNRBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.